Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
CAS No.: 937601-96-2
VCID: VC2471316
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is a complex organic compound with the molecular formula C18H18O5. It is also known as Benzoic acid, 3-[2-(3-acetylphenoxy)ethoxy]-, methyl ester. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential properties. Applications and Potential UsesWhile specific applications of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate are not extensively documented, compounds with similar structures are often explored for their biological activity, optical properties, or as components in advanced materials. The presence of both ester and ether linkages, along with the acetyl group, could confer interesting pharmacological or chemical properties. Safety and HandlingInformation on the safety and handling of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is limited. Generally, compounds with similar structures should be handled with caution, using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols. Research Findings and Future DirectionsResearch on Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is sparse, indicating a need for further investigation into its properties and potential applications. Future studies could explore its biological activity, chemical stability, and potential uses in materials science or pharmaceutical development. |
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CAS No. | 937601-96-2 |
Product Name | Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate |
Molecular Formula | C18H18O5 |
Molecular Weight | 314.3 g/mol |
IUPAC Name | methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate |
Standard InChI | InChI=1S/C18H18O5/c1-13(19)14-5-3-7-16(11-14)22-9-10-23-17-8-4-6-15(12-17)18(20)21-2/h3-8,11-12H,9-10H2,1-2H3 |
Standard InChIKey | HESYPUBGQJIVBK-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC |
Canonical SMILES | CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC |
PubChem Compound | 18526188 |
Last Modified | Aug 16 2023 |
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